Product packaging for 2H-Pyrrolo[2,3-D][1,2,3]thiadiazole(Cat. No.:CAS No. 500722-43-0)

2H-Pyrrolo[2,3-D][1,2,3]thiadiazole

Cat. No.: B13100549
CAS No.: 500722-43-0
M. Wt: 125.15 g/mol
InChI Key: BKEJQHMFJCUTKL-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. nih.gov These structures are integral to a multitude of natural products and synthetic compounds, including many pharmaceuticals. nih.govscitechnol.com The 2H-Pyrrolo[2,3-d] nih.govnih.govmdpi.comthiadiazole scaffold is a prime example of a fused heterocyclic system. It is composed of two key five-membered rings: a pyrrole (B145914) ring and a 1,2,3-thiadiazole (B1210528) ring.

Pyrrole: A five-membered aromatic heterocycle with the formula C₄H₄NH. Pyrrole and its derivatives are of immense interest due to their presence in numerous biologically active molecules and their wide range of applications in medicinal and materials science. scitechnol.comresearchgate.netnih.govnih.gov

1,2,3-Thiadiazole: A five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. chemicalbook.com This ring system is known for its chemical stability and is a component in various compounds with applications in agrochemicals and pharmaceuticals. mdpi.comchemicalbook.com

The fusion of these two rings at the 2,3-positions of the pyrrole core creates the unique 2H-Pyrrolo[2,3-d] nih.govnih.govmdpi.comthiadiazole framework, a structure that combines the chemical characteristics of both parent heterocycles.

Significance of Fused Pyrrole-Thiadiazole Systems

The fusion of different heterocyclic rings into a single molecule is a powerful strategy in chemical synthesis. This approach can lead to novel compounds with enhanced or entirely new properties compared to their individual components. The combination of a pyrrole and a thiadiazole ring is significant for several reasons:

Biological Activity: Both pyrrole and thiadiazole moieties are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds with diverse biological activities. mdpi.comrsc.org Their fusion can result in molecules with potential applications as antifungal, antiviral, anticancer, and insecticidal agents. mdpi.comnih.gov

Structural Rigidity and Diversity: The fused bicyclic system provides a rigid scaffold that can be chemically modified at various positions. This allows for the systematic exploration of structure-activity relationships (SAR), a critical process in drug discovery and materials science. rsc.org

Agrochemical Potential: Derivatives of 1,2,3-thiadiazoles have been investigated as plant activators, which induce a plant's natural defense mechanisms, a concept known as systemic acquired resistance (SAR). nih.govnih.govdoaj.org The development of pyrrolo-fused analogs is a strategy to discover new and effective agrochemicals. nih.gov

Overview of Current Research Landscape Pertaining to the Compound

Current research on 2H-Pyrrolo[2,3-d] nih.govnih.govmdpi.comthiadiazole and its derivatives is primarily centered on synthesis and the exploration of its biological potential, particularly in agriculture.

A key focus has been the development of efficient synthetic routes. The Hurd-Mori reaction is a widely used and effective method for synthesizing 1,2,3-thiadiazoles. mdpi.comchemicalbook.comwikipedia.org This reaction involves the cyclization of hydrazones with thionyl chloride (SOCl₂). nih.govchemicalbook.comresearchgate.net Research has demonstrated a successful synthetic pathway to methyl pyrrolo[2,3-d] nih.govnih.govmdpi.comthiadiazole-6-carboxylates using this protocol. nih.govnih.govdoaj.org

A significant finding in these synthetic studies is the crucial role of the N-protecting group on the precursor pyrrolidine (B122466) ring. nih.govnih.govdoaj.org The success of the Hurd-Mori cyclization was found to be highly dependent on the electronic nature of this group.

Effect of N-Protecting Group on Hurd-Mori Cyclization Yield
N-Protecting Group TypeElectronic EffectConversion to 1,2,3-Thiadiazole
Alkyl groupsElectron-donatingPoor nih.govnih.govdoaj.org
Methyl carbamateElectron-withdrawingSuperior nih.govnih.govdoaj.org

This finding highlights that the basicity of the nitrogen atom in the precursor is a major factor influencing the reaction's success, with electron-withdrawing groups facilitating the desired cyclization. nih.gov

The primary application explored for these synthesized compounds is as potential plant activators to induce systemic acquired resistance (SAR). nih.govnih.govdoaj.org This research is inspired by the commercial success of other 1,2,3-thiadiazole derivatives, such as Bion®, in plant protection. nih.gov By modifying the core structure, scientists aim to develop new agents that can trigger a plant's immune response against a variety of pathogens. nih.gov While research into other biological activities like antifungal properties has been conducted on related pyrrolo[2,3-d]thiazole structures, the main thrust for the 2H-pyrrolo[2,3-d] nih.govnih.govmdpi.comthiadiazole core has been in agrochemical applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N3S B13100549 2H-Pyrrolo[2,3-D][1,2,3]thiadiazole CAS No. 500722-43-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

500722-43-0

Molecular Formula

C4H3N3S

Molecular Weight

125.15 g/mol

IUPAC Name

4H-pyrrolo[2,3-d]thiadiazole

InChI

InChI=1S/C4H3N3S/c1-2-5-4-3(1)8-7-6-4/h1-2,5H

InChI Key

BKEJQHMFJCUTKL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1SN=N2

Origin of Product

United States

Synthetic Methodologies for 2h Pyrrolo 2,3 D 1 2 3 Thiadiazole and Its Derivatives

Hurd-Mori Protocol and its Adaptations for 1,2,3-Thiadiazole (B1210528) Cyclization

The Hurd-Mori reaction is a classical and versatile method for the synthesis of 1,2,3-thiadiazoles from hydrazone derivatives. wikipedia.org This protocol and its modifications have been successfully applied to the synthesis of pyrrolo[2,3-d] rsc.orgorganic-chemistry.orgmdpi.comthiadiazoles.

Cyclization utilizing Thionyl Chloride as a Key Reagent

A primary approach for the synthesis of methyl pyrrolo[2,3-d] rsc.orgorganic-chemistry.orgmdpi.comthiadiazole-6-carboxylates involves the Hurd-Mori protocol, where thionyl chloride (SOCl₂) is a crucial reagent. nih.govnih.gov The reaction proceeds through the treatment of a suitable α-methylene ketone precursor, which is first converted to its semicarbazone. mdpi.comresearchgate.net Subsequent reaction with thionyl chloride facilitates the cyclization and formation of the 1,2,3-thiadiazole ring. mdpi.comwikipedia.orgnih.govnih.gov The general mechanism involves the reaction of the hydrazone with thionyl chloride to form a chlorosulfinyl intermediate, which then undergoes cyclization with the elimination of sulfur dioxide and hydrogen chloride to yield the thiadiazole ring. youtube.commasterorganicchemistry.com

This strategy has been effectively used in the creation of various substituted 1,2,3-thiadiazoles from the corresponding semicarbazones derived from ketones. mdpi.com The reaction of ketones with semicarbazide (B1199961) hydrochloride produces the semicarbazone intermediate, which upon treatment with excess thionyl chloride, undergoes cyclization to furnish the desired 1,2,3-thiadiazole derivatives in good to excellent yields. mdpi.com

Influence of N-Protecting Groups on Cyclization Efficiency and Yield

The success of the Hurd-Mori cyclization for synthesizing pyrrolo[2,3-d] rsc.orgorganic-chemistry.orgmdpi.comthiadiazoles is highly dependent on the nature of the N-protecting group on the pyrrolidine (B122466) precursor. nih.govnih.gov Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting during a chemical transformation. researchgate.netyoutube.com

Table 1: Effect of N-Protecting Group on the Hurd-Mori Cyclization of Pyrrolidine Precursors

N-Protecting GroupElectronic NatureCyclization Efficiency/YieldReference
Methyl CarbamateElectron-withdrawingSuperior nih.gov
Alkyl GroupsElectron-donatingPoor nih.gov

Improvements and Metal-Free Conditions in 1,2,3-Thiadiazole Synthesis

Another metal-free approach utilizes the reaction of readily available tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) at room temperature, offering very good yields and broad substrate scope. organic-chemistry.org Furthermore, visible light-catalyzed methods using organic dyes have emerged as a sustainable and environmentally friendly way to synthesize 1,2,3-thiadiazoles with good regioselectivity and functional group compatibility under mild conditions. organic-chemistry.org

Alternative and Emerging Synthetic Strategies for Pyrrole (B145914) and Thiadiazole Ring Systems

Beyond the Hurd-Mori protocol, other synthetic strategies have been developed for the construction of the individual pyrrole and thiadiazole ring systems, which can be conceptually applied to the synthesis of the fused pyrrolo[2,3-d] rsc.orgorganic-chemistry.orgmdpi.comthiadiazole core.

Strategies for Thiadiazole Ring Formation (e.g., from Thiosemicarbazides, Nitrilimines)

The synthesis of 1,3,4-thiadiazoles can be achieved from thiosemicarbazide (B42300) derivatives through various cyclization methods. chemmethod.comnih.govnih.gov One common approach involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives. nih.govencyclopedia.pub For instance, N-substituted-2-palmitoyl hydrazinecarbothioamides can be cyclized under acidic conditions using concentrated sulfuric acid to yield 1,3,4-thiadiazole (B1197879) derivatives. nih.gov Reagent-based cyclization of thiosemicarbazide intermediates using reagents like p-toluenesulfonyl chloride (p-TsCl) can also lead to the formation of 2-amino-1,3,4-thiadiazoles. acs.org

Another strategy for forming thiadiazole rings involves the [3+2] cycloaddition of nitrilimines with a suitable thiocarbonyl compound. mdpi.com Nitrilimines, generated in situ from hydrazonoyl halides, can react with the C=S double bond of a thioketone or a similar species to form the thiadiazole ring. mdpi.comtandfonline.comresearchgate.net

Table 2: Selected Alternative Methods for Thiadiazole Ring Synthesis

Starting MaterialReagent/ConditionResulting Thiadiazole TypeReference
ThiosemicarbazideCarboxylic acid, PPE2-Amino-1,3,4-thiadiazole nih.gov
Thiosemicarbazidep-Toluenesulfonyl chloride2-Amino-1,3,4-thiadiazole acs.org
Hydrazonoyl halideThiocarbonyl compoundSubstituted 1,3,4-thiadiazole mdpi.com

Strategies for Pyrrole Ring Annulation

The construction of the pyrrole ring, known as pyrrole ring annulation, can be achieved through various synthetic transformations. rsc.orgresearchgate.net These strategies often involve cyclization reactions to form the five-membered nitrogen-containing ring. rsc.org

One notable method is the palladium-catalyzed [4+1] annulation of α-alkenyl-β-dicarbonyl compounds with primary amines. mdpi.com This reaction proceeds in a cascade fashion to produce highly substituted pyrroles in moderate to excellent yields. mdpi.com Other strategies for forming annulated pyrroles include Friedel-Crafts acylations and alkylations, Michael additions, Heck couplings, and radical cyclizations. rsc.org The choice of strategy depends on the desired substitution pattern and the available starting materials. For instance, a palladium-catalyzed asymmetric annulation between a 5-bromopyrrole-2-carboxylate ester and a vinyl aziridine (B145994) has been developed for the construction of pyrrolopiperazinones, demonstrating a modern approach to pyrrole ring formation. acs.org

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) offer a highly efficient approach to constructing complex molecular architectures from simple precursors in a single operation, thereby reducing waste, time, and cost. While specific MCRs for the direct synthesis of the 2H-pyrrolo[2,3-d] Current time information in Manchester, GB.nih.govresearchgate.netthiadiazole core are not extensively documented, research on the analogous pyrrolo[2,3-d] Current time information in Manchester, GB.nih.govresearchgate.nettriazole system provides significant insight into the potential of this strategy.

A notable example is the one-pot MCR developed for N-1, N-4 disubstituted pyrrolo[2,3-d] Current time information in Manchester, GB.nih.govresearchgate.nettriazoles. researchgate.net This method generates a single regioisomer of the fused heterocyclic skeleton in good yields, demonstrating the power of MCRs in achieving high regioselectivity. researchgate.net The ability to introduce diversity at multiple positions in a single step is a key advantage over traditional multi-step linear syntheses which often face limitations in accessing a variety of pyrrole precursors. researchgate.net The development of similar MCRs for the corresponding thiadiazole fused system remains an area of interest for synthetic chemists. General MCRs for other thiazole (B1198619) derivatives, such as the Hantzsch thiazole synthesis, often involve the condensation of an α-haloketone with a thioamide-containing compound, sometimes in a multicomponent setup with various carbonyl compounds. acgpubs.org

Cascade Reactions in Fused Heterocycle Synthesis

Cascade reactions, also known as domino reactions, are powerful synthetic tools where a series of intramolecular transformations occur sequentially after an initial triggering event, allowing for the rapid construction of complex fused ring systems. These reactions are prized for their elegance and efficiency in building molecular complexity.

In the broader context of thiazole synthesis, cascade reactions have been effectively employed. For instance, a strategy to synthesize substituted thiazoles via a cascade reaction from 3-chlorochromones and thioamides has been developed. nih.gov This particular process involves a Michael addition followed by an intramolecular cyclization. nih.gov Such approaches are summarized in reviews covering recent advances in the synthesis of thiazole compounds using domino/cascade methodologies. nih.gov

However, for the specific 2H-pyrrolo[2,3-d] Current time information in Manchester, GB.nih.govresearchgate.netthiadiazole scaffold, the most established synthetic route is the Hurd-Mori reaction. nih.govnih.govdoaj.org This method involves the cyclization of a suitable ketone semicarbazone precursor using thionyl chloride. nih.govnih.gov While highly effective, this reaction is typically considered a cyclizative dehydration/sulfurization rather than a classical cascade reaction, as it primarily involves a single ring-closing event rather than a sequence of multiple bond-forming steps within one operation. The development of true cascade reactions leading to this particular fused heterocycle is a promising area for future research.

Derivatization and Functionalization Approaches for the 2H-Pyrrolo[2,3-d]Current time information in Manchester, GB.nih.govresearchgate.netthiadiazole Core

Creating a library of derivatives from a core scaffold is essential for structure-activity relationship (SAR) studies. This is achieved through regioselective functionalization and post-cyclization modifications.

Regioselective Functionalization Techniques

Regioselective functionalization allows for the precise modification of specific positions on the heterocyclic core. Modern cross-coupling and C-H activation strategies are at the forefront of these efforts.

While specific examples on the 2H-pyrrolo[2,3-d] Current time information in Manchester, GB.nih.govresearchgate.netthiadiazole core are limited, work on the analogous pyrrolo[2,3-d] Current time information in Manchester, GB.nih.govresearchgate.nettriazole system demonstrates the potential for such transformations. researchgate.net Researchers have successfully introduced (hetero)aryl groups at the C-5 and C-6 positions of the pyrrolotriazole core using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. researchgate.net This highlights the feasibility of using transition-metal-catalyzed methods to functionalize the pyrrole moiety of the fused system.

Furthermore, modern techniques applied to related thiadiazole systems offer a blueprint for potential functionalization strategies. For example, regioselective iridium-catalyzed C-H borylation has been used to create versatile 5-boryl or 4,6-diboryl 2,1,3-benzothiadiazole (B189464) building blocks. nih.gov These borylated intermediates can then undergo a wide range of subsequent reactions. nih.gov Applying similar C-H functionalization logic to the 2H-pyrrolo[2,3-d] Current time information in Manchester, GB.nih.govresearchgate.netthiadiazole core could provide direct access to derivatives without the need for pre-functionalized starting materials.

Table 1: Examples of Regioselective Functionalization on Related Heterocycles

Heterocyclic Core Reaction Type Position(s) Functionalized Reagents Reference
Pyrrolo[2,3-d] Current time information in Manchester, GB.nih.govresearchgate.nettriazole Suzuki-Miyaura Coupling C-5 and C-6 (Het)Aryl boronic acids, Pd catalyst researchgate.net

Post-Cyclization Modifications

Post-cyclization modification involves taking the fully formed heterocyclic core and performing chemical transformations on its existing functional groups. This is a common and powerful strategy for generating derivatives.

The synthesis of methyl pyrrolo[2,3-d] Current time information in Manchester, GB.nih.govresearchgate.netthiadiazole-6-carboxylates via the Hurd-Mori reaction yields a product with a key functional handle: a methyl ester at the C-6 position. nih.govnih.govdoaj.org This ester group is an ideal starting point for a variety of post-cyclization modifications. For example, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. Alternatively, the ester can be reduced to a primary alcohol, which can then be further modified.

The successful Suzuki-Miyaura coupling on the related pyrrolotriazole core is another prime example of a post-cyclization modification, enabling the introduction of diverse aryl and heteroaryl substituents. researchgate.net These examples show that once the 2H-pyrrolo[2,3-d] Current time information in Manchester, GB.nih.govresearchgate.netthiadiazole nucleus is formed, it can be systematically and selectively modified to produce a wide array of new chemical entities.

Table 2: Potential Post-Cyclization Modifications of Methyl pyrrolo[2,3-d] Current time information in Manchester, GB.nih.govresearchgate.netthiadiazole-6-carboxylate

Starting Functional Group Reaction Type Reagents Product Functional Group
C-6 Methyl Ester Hydrolysis LiOH or NaOH, then H+ C-6 Carboxylic Acid
C-6 Methyl Ester Amidation (via acid) 1. Hydrolysis 2. Amine, Coupling Agent (e.g., HATU) C-6 Amide
C-6 Methyl Ester Reduction LiAlH4 or DIBAL-H C-6 Hydroxymethyl

Advanced Spectroscopic and Structural Characterization of 2h Pyrrolo 2,3 D 1 2 3 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2H-pyrrolo[2,3-d] mdpi.comrsc.orgipb.ptthiadiazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about its proton and carbon environments.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

In a deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆) solvent mixture, the spectrum of this derivative displays two distinct signals for the protons on the pyrrole (B145914) ring. mdpi.com A singlet observed at 7.99 ppm is assigned to the proton at position 5 (H-5). mdpi.com Further downfield, a broad singlet at 8.78 ppm corresponds to the proton at position 4 (H-4). mdpi.com The signal for the N-H proton of the pyrrole ring is also noted. The downfield shift of these protons is characteristic of their location within an electron-deficient aromatic ring system. The substituent methyl ester group appears as a sharp singlet at 3.90 ppm. mdpi.com

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Methyl Pyrrolo[2,3-d] mdpi.comrsc.orgipb.ptthiadiazole-6-carboxylate Data recorded in CDCl₃ + 10% DMSO-d₆. mdpi.com

Proton AssignmentChemical Shift (ppm)Multiplicity
OCH₃3.90s (singlet)
H-57.99s (singlet)
H-48.78bs (broad singlet)

Carbon (¹³C) NMR Spectral Analysis and Carbon Assignments

Complementing the ¹H NMR data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. For methyl pyrrolo[2,3-d] mdpi.comrsc.orgipb.ptthiadiazole-6-carboxylate, the ¹³C NMR spectrum provides the chemical shifts for each carbon atom in the bicyclic system and the substituent. mdpi.com

The analysis reveals signals for the two carbons of the thiadiazole ring fused to the pyrrole system (C-3a and C-6a) at 160.9 ppm and 130.2 ppm, respectively. mdpi.com The pyrrole ring carbons, C-5 and C-6, are observed at 134.4 ppm and 106.5 ppm. mdpi.com The low-field positions of C-3a and C-5 are indicative of their proximity to the electronegative nitrogen and sulfur atoms of the heterocyclic system.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Methyl Pyrrolo[2,3-d] mdpi.comrsc.orgipb.ptthiadiazole-6-carboxylate Data recorded in CDCl₃ + 10% DMSO-d₆. mdpi.com

Carbon AssignmentChemical Shift (ppm)
OCH₃51.2
C-6106.5
C-6a130.2
C-5134.4
C-3a160.9
COO163.0

Two-Dimensional (2D) NMR Techniques for Complex Structure Elucidation

For complex heterocyclic systems, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitive structural assignment. ipb.ptmdpi.com

COSY experiments would establish the connectivity between adjacent protons. In the case of substituted derivatives, this could confirm couplings between protons on the pyrrole ring or between ring protons and substituent groups.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton's signal to its corresponding carbon. This would be used to definitively link the ¹H signals at 7.99 ppm and 8.78 ppm to their respective carbon atoms, C-5 and C-4. mdpi.com

These techniques are essential for distinguishing between potential isomers and confirming the site of substitution in derivatives. ipb.pt

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For 2H-pyrrolo[2,3-d] mdpi.comrsc.orgipb.ptthiadiazole, the FT-IR spectrum would be expected to show several characteristic absorption bands.

N-H Stretching: A moderate to sharp band would appear in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretch of the pyrrole ring.

C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹.

Ring Stretching: The region between 1400-1650 cm⁻¹ would contain a series of bands due to the C=C and C=N stretching vibrations within the fused aromatic rings.

Thiadiazole Ring Vibrations: Specific vibrations involving the C-S and N-N bonds of the thiadiazole ring would contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

In derivatives such as methyl pyrrolo[2,3-d] mdpi.comrsc.orgipb.ptthiadiazole-6-carboxylate, an intense band corresponding to the carbonyl (C=O) stretch of the ester group would be prominent, typically around 1700-1725 cm⁻¹. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of 2H-pyrrolo[2,3-d] mdpi.comrsc.orgipb.ptthiadiazole is expected to show a distinct molecular ion peak (M⁺) corresponding to its exact mass.

A characteristic and dominant fragmentation pathway for 1,2,3-thiadiazoles is the elimination of a molecule of diatomic nitrogen (N₂), which has a mass of 28 Da. nih.govrsc.org This loss from the molecular ion is a key diagnostic feature. nih.gov This fragmentation results in a highly reactive intermediate. Subsequent fragmentation of this [M-N₂]⁺ ion would involve the cleavage of the remaining pyrrole and thiirene-like rings, leading to smaller fragment ions that can help to confirm the elemental composition and structure of the original molecule. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for the parent 2H-pyrrolo[2,3-d] mdpi.comrsc.orgipb.ptthiadiazole is not described in the provided literature, derivatives have been obtained as stable, colorless crystals, indicating their suitability for single-crystal X-ray analysis. mdpi.com An X-ray diffraction study would confirm the planarity of the fused ring system. It would also provide precise measurements of the bond lengths within both the five-membered pyrrole ring and the five-membered thiadiazole ring, offering insight into the aromaticity and electronic nature of the heterocyclic system. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group, which govern the solid-state architecture. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of fused heterocyclic systems are intrinsically linked to their π-electron systems. The UV-Vis spectrum of a molecule like 2H-pyrrolo[2,3-d] rsc.orgnih.govscielo.org.zathiadiazole would be determined by the π → π* and n → π* electronic transitions associated with its aromatic pyrrole and thiadiazole rings. The fusion of these two rings creates an extended conjugated system which typically influences the energy of these transitions and, consequently, the wavelengths of maximum absorption (λmax).

In related heterocyclic systems, such as pyrrole and 1,2,3-thiadiazoles, the electronic transitions have been characterized. For instance, pyrrole exhibits absorption bands attributed to π-π* transitions. researchgate.net The 1,2,3-thiadiazole (B1210528) ring itself is a key component in various functional materials, and its electronic properties are of significant interest. mdpi.com Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the electronic absorption spectra and assign the corresponding electronic transitions for such novel molecules when experimental data is scarce. scielo.org.zamdpi.comdergipark.org.tr These theoretical calculations can provide valuable insights into the relationship between molecular structure and photophysical properties.

For many heterocyclic compounds, including various thiadiazole derivatives, the UV-Vis absorption spectra are influenced by factors such as substitution and the solvent environment. rsc.orgnih.govdergipark.org.tr For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima.

Without specific experimental or theoretical data for 2H-pyrrolo[2,3-d] rsc.orgnih.govscielo.org.zathiadiazole, a detailed analysis of its electronic transitions remains speculative. Further research, involving either direct spectroscopic measurement of the synthesized compound or dedicated computational studies, is required to elucidate its specific UV-Vis absorption characteristics.

Computational Chemistry and Theoretical Investigations of 2h Pyrrolo 2,3 D 1 2 3 Thiadiazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the properties of molecules. For the 2H-Pyrrolo[2,3-d] researchgate.netresearchgate.netresearchgate.netthiadiazole system, these methods offer a glimpse into its stability and electronic nature.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for studying the ground state geometries and electronic properties of various organic molecules, including those with fused heterocyclic rings like pyrrole (B145914) and thiadiazole. researchgate.netmdpi.com Commonly, the B3LYP hybrid functional combined with a basis set such as 6-31G(d,p) is employed to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net

These calculations can determine key electronic properties such as total energy, dipole moment, and the distribution of electron density. For instance, in related thiadiazole derivatives, DFT calculations have been used to understand their reactivity and interaction with biological targets. researchgate.net The sulfur atom in the thiadiazole ring is known to increase lipophilicity and can contribute to good oral absorption and cell permeability in drug candidates. researchgate.net

Geometry Optimization and Conformational Analysis

A crucial step in computational chemistry is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2H-Pyrrolo[2,3-d] researchgate.netresearchgate.netresearchgate.netthiadiazole, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. In studies of similar pyrrolo-fused heterocycles, geometry optimization has been performed to confirm the stability of the synthesized compounds. researchgate.net The planarity or non-planarity of the fused ring system, a key outcome of this analysis, significantly influences the molecule's electronic properties and how it interacts with other molecules.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical behavior. Various theoretical methods are used to analyze the electronic structure of 2H-Pyrrolo[2,3-d] researchgate.netresearchgate.netresearchgate.netthiadiazole.

Frontier Molecular Orbital (FMO) Theory: Analysis of HOMO and LUMO Energy Levels

Frontier Molecular Orbital (FMO) theory is a central concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

For the 2H-Pyrrolo[2,3-d] researchgate.netresearchgate.netresearchgate.netthiadiazole system, the HOMO is expected to be distributed over the electron-rich pyrrole ring, while the LUMO may be localized more on the electron-accepting thiadiazole moiety. This distribution is characteristic of donor-acceptor systems. acs.org

Table 1: Representative Frontier Molecular Orbital Energies of Related Heterocyclic Systems

Compound/System HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
Pyrrole Derivatives ~ -5.5 to -6.5 ~ -0.5 to -1.5 ~ 4.0 to 5.0
Thiadiazole Derivatives ~ -6.0 to -7.0 ~ -1.0 to -2.0 ~ 4.0 to 5.0

Note: The values presented are approximate and can vary depending on the specific substituents and the computational method used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue-colored areas represent positive potential, indicating sites for nucleophilic attack.

For 2H-Pyrrolo[2,3-d] researchgate.netresearchgate.netresearchgate.netthiadiazole, the MEP map would likely show a region of negative potential around the nitrogen atoms of the pyrrole and thiadiazole rings, making them potential sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms attached to the pyrrole ring would exhibit a positive potential. The sulfur atom in the thiadiazole ring can have its electrostatic potential tuned from positive to negative depending on the substituents, influencing its ability to participate in noncovalent interactions. semanticscholar.org

Intramolecular Charge Transfer (IMCT) Processes

The fusion of an electron-donating pyrrole ring with an electron-accepting thiadiazole ring in 2H-Pyrrolo[2,3-d] researchgate.netresearchgate.netresearchgate.netthiadiazole suggests the possibility of intramolecular charge transfer (IMCT) upon photoexcitation. acs.org IMCT is a process where an electron is transferred from the donor part of the molecule (HOMO) to the acceptor part (LUMO). nih.gov This phenomenon is crucial in determining the photophysical properties of a molecule, such as its fluorescence and phosphorescence characteristics.

In related donor-acceptor systems containing thiadiazole, the introduction of electron-donating groups has been shown to shift the intramolecular charge-transfer absorption maxima to longer wavelengths (bathochromic shift) and raise the HOMO energy levels. nih.gov The efficiency of IMCT can be influenced by the geometry of the molecule and the nature of the solvent.

Theoretical Prediction and Comparison of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These theoretical calculations provide insights into the molecule's structure and electronic transitions, which can be correlated with experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. These frequencies correspond to the absorption bands observed in an experimental IR spectrum. For new fused 1H-pyrroles and pyrrolo[3,2-d]pyrimidines, the IR spectra have been used to identify key functional groups, such as the sharp absorption bands for a cyano group. nih.gov Computational analysis helps in assigning these vibrational modes to specific bonds or functional groups within the molecule.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

Below is a hypothetical data table illustrating the kind of information that would be generated from such theoretical spectroscopic studies for 2H-Pyrrolo[2,3-d] nih.govnih.govthiadiazole. The values are for illustrative purposes and are based on typical ranges observed for similar heterocyclic systems.

Parameter Predicted Value Spectroscopic Method
¹H Chemical Shift (Pyrrole NH)10.0 - 12.0 ppmNMR
¹H Chemical Shift (Aromatic CH)7.0 - 8.5 ppmNMR
¹³C Chemical Shift (Pyrrole C)110 - 140 ppmNMR
¹³C Chemical Shift (Thiadiazole C)150 - 170 ppmNMR
IR Frequency (N-H stretch)3100 - 3300 cm⁻¹IR
IR Frequency (C=N stretch)1600 - 1650 cm⁻¹IR
IR Frequency (N-N stretch)1400 - 1450 cm⁻¹IR
UV-Vis λ_max250 - 350 nmUV-Vis

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to study the potential interactions between a small molecule (ligand) and a macromolecular target, typically a protein. These studies are crucial in drug discovery for predicting the binding affinity and mode of interaction of a compound with a biological target.

In the context of 2H-Pyrrolo[2,3-d] nih.govnih.govthiadiazole, molecular docking could be employed to explore its potential interactions with various protein targets. The process would involve:

Preparation of the Ligand: The 3D structure of 2H-Pyrrolo[2,3-d] nih.govnih.govthiadiazole would be generated and optimized for its geometry and energy.

Preparation of the Receptor: The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

Docking Simulation: A docking algorithm would then be used to place the ligand into the defined binding site of the receptor, exploring various conformations and orientations.

Analysis of Results: The resulting poses are scored based on their predicted binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues are analyzed.

The following table outlines the typical steps and outputs of a molecular docking study for a hypothetical target protein.

Docking Study Component Description
Target Protein A protein of interest (e.g., a kinase, enzyme)
Ligand 2H-Pyrrolo[2,3-d] nih.govnih.govthiadiazole
Docking Software AutoDock, Glide, GOLD, etc.
Binding Site Definition A specific cavity or pocket on the protein surface
Output: Binding Energy/Score A value indicating the predicted affinity of the ligand for the protein (e.g., in kcal/mol)
Output: Binding Pose The 3D orientation and conformation of the ligand within the binding site
Output: Key Interactions A list of hydrogen bonds, hydrophobic contacts, and other interactions with specific amino acid residues

While specific docking studies on 2H-Pyrrolo[2,3-d] nih.govnih.govthiadiazole are not yet published, the methodologies applied to structurally similar fused heterocyclic systems demonstrate the potential of these computational approaches to guide the exploration of its chemical and biological properties.

Applications in Materials Science and Electronic Devices

Foundation in Pyrrole (B145914) and Thiadiazole Electro-Optical Properties

The promising electro-optical characteristics of materials based on 2H-pyrrolo[2,3-d] nih.govacs.orgrsc.orgthiadiazole are fundamentally derived from the intrinsic properties of its constituent pyrrole and thiadiazole moieties.

The fusion of electron-donating and electron-accepting heterocycles is a well-established strategy for creating materials with intramolecular charge-transfer (CT) characteristics. nih.gov Pyrrole is recognized for its strong electron-donating nature due to the high electron density on the five-membered aromatic ring. nih.gov This makes it a valuable component in donor-acceptor (D-A) systems. Conversely, 1,2,3-thiadiazoles, particularly when incorporated into larger π-systems, can act as electron-withdrawing moieties. acs.org

In the context of 2H-pyrrolo[2,3-d] nih.govacs.orgrsc.orgthiadiazole, the pyrrole ring serves as the electron donor, while the thiadiazole ring functions as the electron acceptor. This inherent D-A structure facilitates intramolecular charge transfer upon photoexcitation, a critical process for many optoelectronic applications. The efficiency of this charge transfer can be further tuned by the strategic placement of electron-donating or electron-withdrawing substituents on the pyrrolo[2,3-d] nih.govacs.orgrsc.orgthiadiazole core. nih.govmdpi.com For instance, the presence of an electron-withdrawing group can enhance the cyclization process during synthesis, indicating a modification of the electronic properties of the fused system. mdpi.com

The interplay between the donor and acceptor strengths within the fused system directly influences the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org This, in turn, dictates the material's absorption and emission properties, as well as its charge injection and transport capabilities in electronic devices.

Effective charge transport in organic semiconductors is intrinsically linked to the degree of π-conjugation and the planarity of the molecular structure. The fused, aromatic nature of 2H-pyrrolo[2,3-d] nih.govacs.orgrsc.orgthiadiazole ensures a high degree of planarity, which is crucial for facilitating intermolecular π-π stacking. This stacking creates pathways for charge carriers (holes or electrons) to hop between adjacent molecules in the solid state, a fundamental mechanism of charge transport in many organic electronic materials. nih.govrsc.org

The extended π-conjugation across the fused ring system leads to delocalized molecular orbitals, which lowers the energy gap between the HOMO and LUMO. rsc.org This is a desirable feature for materials used in organic photovoltaics and other applications requiring absorption of visible light. The planarity of the molecule, often enhanced by intramolecular interactions, helps to minimize torsional angles between adjacent units in a polymer backbone, leading to more ordered packing and improved charge carrier mobility. nih.gov

The charge transport in materials based on pyrrole and thiadiazole derivatives often occurs through a hopping mechanism, where charge carriers move between localized states. The efficiency of this process is highly dependent on the molecular packing and the electronic coupling between adjacent molecules. Therefore, controlling the solid-state morphology of 2H-pyrrolo[2,3-d] nih.govacs.orgrsc.orgthiadiazole-based materials is critical for optimizing their performance in electronic devices.

Design Principles for 2H-Pyrrolo[2,3-D]nih.govacs.orgrsc.orgthiadiazole-based Functional Materials

The design of functional materials incorporating the 2H-pyrrolo[2,3-d] nih.govacs.orgrsc.orgthiadiazole core follows key principles aimed at optimizing their performance in specific electronic applications.

To be utilized in electronic devices, the 2H-pyrrolo[2,3-d] nih.govacs.orgrsc.orgthiadiazole unit must be strategically incorporated into larger π-conjugated systems, such as polymers or small molecules with extended conjugation. nih.govpolyu.edu.hk This can be achieved by attaching various aromatic or heteroaromatic units to the core structure. The choice of these flanking units can significantly influence the electronic properties, solubility, and film-forming characteristics of the resulting material. rsc.org

For instance, creating donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) type molecules is a common strategy. nih.govacs.org In such architectures, the 2H-pyrrolo[2,3-d] nih.govacs.orgrsc.orgthiadiazole unit could serve as either the donor or acceptor component, depending on the relative electron affinities of the other building blocks. The properties of these materials can be fine-tuned by modifying the length and nature of the π-conjugated linkers connecting the donor and acceptor moieties. acs.org

The inherent donor-acceptor character and potential for broad absorption in the visible spectrum make 2H-pyrrolo[2,3-d] nih.govacs.orgrsc.orgthiadiazole an interesting candidate for use in organic photovoltaics (OPVs). nih.gov In an OPV device, a blend of a donor and an acceptor material forms a bulk heterojunction where light absorption leads to the generation of excitons (bound electron-hole pairs). The efficient dissociation of these excitons at the donor-acceptor interface is crucial for generating a photocurrent.

Materials based on 2H-pyrrolo[2,3-d] nih.govacs.orgrsc.orgthiadiazole could potentially function as either the donor or the acceptor component in an OPV blend. Its tunable HOMO and LUMO energy levels, achieved through chemical modification, would allow for the optimization of the energy level alignment with a partner material to ensure efficient exciton (B1674681) dissociation and charge transfer. rsc.orgresearchgate.net The development of dipolar dyes containing electron-deficient naphtho[2,3-c] nih.govacs.orgresearchgate.netthiadiazole has shown promise in dye-sensitized solar cells, indicating the potential of related thiadiazole-fused systems in photovoltaic applications. researchgate.net

Compound ClassPotential Role in OPVsKey PropertiesRelevant Research Focus
2H-Pyrrolo[2,3-d] nih.govacs.orgrsc.orgthiadiazole DerivativesElectron Donor or AcceptorTunable HOMO/LUMO levels, broad absorptionEnergy level alignment with partner materials for efficient exciton dissociation. rsc.orgresearchgate.net
Naphtho[2,3-c] nih.govacs.orgresearchgate.netthiadiazole-based DyesSensitizers in DSSCsNarrow HOMO/LUMO gap, extended electronic absorptionImproving power conversion efficiency and reducing charge trapping and dye aggregation. researchgate.net

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance is highly dependent on the charge carrier mobility of the organic semiconductor used. The rigid and planar structure of 2H-pyrrolo[2,3-d] nih.govacs.orgrsc.orgthiadiazole, which promotes ordered molecular packing, makes it a promising candidate for OFET applications. nih.govrsc.org

Pyrrole-based materials have demonstrated excellent semiconducting properties in OFETs. nih.gov The fusion with a thiadiazole ring can further enhance these properties by modifying the electronic structure and intermolecular interactions. The development of donor-acceptor small molecules and polymers containing fused pyrrole systems has led to materials with significant charge carrier mobilities. nih.govacs.org For example, small molecules based on thieno[3,2-b]pyrrole and benzothiadiazole have been synthesized and shown to exhibit good charge carrier mobility in OFETs. acs.org

The performance of OFETs based on 2H-pyrrolo[2,3-d] nih.govacs.orgrsc.orgthiadiazole derivatives would be influenced by factors such as the nature of substituents, the molecular weight of polymers, and the thin-film morphology. nih.govrsc.org Research in this area would focus on designing molecules that self-assemble into well-ordered thin films to maximize charge transport.

Compound/SystemOFET Performance MetricKey Structural FeaturesReference
Thieno[3,2-b]pyrrole and Benzothiadiazole based small moleculesCharge carrier mobility up to 0.0259 cm²/V·sDonor-acceptor architecture, backbone curvature acs.org
Fused-pyrrole ring systems in D-A-D semiconductorsPotential for high charge carrier mobilityGreater planarity due to intramolecular S-N interactions nih.gov
Aceno nih.govacs.orgrsc.orgthiadiazole derivativesHole mobility up to 0.4 cm²/V·sExtended acene core with thiadiazole fusion nih.gov

Other Advanced Electronic Applications (e.g., Organic Light-Emitting Diodes)

There is no available data in the scientific literature regarding the application of 2H-pyrrolo[2,3-d] nih.govatlantis-press.commdpi.comthiadiazole or its derivatives in Organic Light-Emitting Diodes or other advanced electronic devices. Research in this area appears to be nascent or has not been publicly disclosed.

Structure-Property Relationships Driving Material Performance in 2H-Pyrrolo[2,3-d]nih.govatlantis-press.commdpi.comthiadiazole Derivatives

A detailed analysis of the structure-property relationships for 2H-pyrrolo[2,3-d] nih.govatlantis-press.commdpi.comthiadiazole derivatives in the context of material performance is not possible due to the lack of experimental or theoretical data. Key parameters such as the impact of substituent groups on the frontier molecular orbital energies (HOMO-LUMO levels), charge carrier mobility, and photophysical characteristics (absorption, emission, quantum yield) have not been reported for this class of compounds.

Future Research Directions and Challenges

Development of Green and Sustainable Synthetic Routes for the Compound

The future of synthesizing 2H-pyrrolo[2,3-d]thiadiazole and its derivatives lies in the adoption of green and sustainable chemical practices. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and energy-intensive conditions. Future research will need to focus on alternative approaches that minimize environmental impact. This includes the exploration of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. Additionally, the use of greener solvents, such as water or bio-based solvents, and the development of catalytic reactions that proceed with high atom economy will be crucial. One-pot multicomponent reactions, where multiple chemical transformations are carried out in a single reaction vessel, also present a promising avenue for sustainable synthesis.

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The functionalization of the 2H-pyrrolo[2,3-d]thiadiazole core is key to unlocking its full potential. Future research will focus on developing novel derivatization strategies to introduce a wide range of functional groups. This will allow for the fine-tuning of the compound's electronic, optical, and physical properties. Strategies may include electrophilic and nucleophilic substitution reactions at various positions on the pyrrole (B145914) and thiadiazole rings. The development of controlled polymerization techniques could also lead to the creation of novel polymers incorporating the 2H-pyrrolo[2,3-d]thiadiazole scaffold, opening up possibilities for new classes of functional materials.

Advanced Spectroscopic and In-situ Characterization Techniques

A deeper understanding of the structure-property relationships of 2H-pyrrolo[2,3-d]thiadiazole derivatives requires the application of advanced characterization techniques. While standard spectroscopic methods like NMR and mass spectrometry are essential for routine characterization, more sophisticated techniques are needed to probe the subtle details of their electronic structure and dynamic behavior. Future research should leverage techniques such as ultrafast transient absorption spectroscopy to study excited-state dynamics and two-dimensional NMR spectroscopy for unambiguous structural assignments of complex derivatives. Furthermore, the development of in-situ characterization methods will be vital for monitoring reaction kinetics and intermediates, providing valuable insights into reaction mechanisms and enabling process optimization.

Computational Design and Rational Engineering for Targeted Materials Applications

Computational chemistry and molecular modeling are poised to play a pivotal role in the rational design of new materials based on 2H-pyrrolo[2,3-d]thiadiazole. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic and optical properties of hypothetical derivatives, guiding synthetic efforts towards molecules with desired characteristics. Molecular dynamics simulations can provide insights into the morphology and intermolecular interactions in the solid state, which are crucial for applications in organic electronics. This computational-driven approach will accelerate the discovery of new materials for specific applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Expanding the Scope of Materials Science Applications for 2H-Pyrrolo[2,3-d]thiadiazole Derivatives

While the potential of 2H-pyrrolo[2,3-d]thiadiazole in materials science is beginning to be recognized, its applications remain largely unexplored. Future research should aim to broaden the scope of its use in various fields. A significant area of interest is in the development of novel organic semiconductors. The unique electronic properties of the pyrrolothiadiazole core suggest its potential for use as an electron-transporting or hole-transporting material in organic electronic devices. Furthermore, the ability to functionalize the core with various substituents opens up possibilities for creating materials with tailored properties for applications in chemical sensing, where the interaction of an analyte with the functionalized pyrrolothiadiazole could lead to a measurable optical or electronic response.

Q & A

Q. How can SAR studies resolve contradictions in activity across cell types or stimuli?

  • Methodology : Parallel assays with varied necroptosis inducers (e.g., TNF-α + SMAC mimetic vs. Z-VAD-FMK) differentiate compound specificity. Proteomics (e.g., phospho-MLKL detection) validates on-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.